Antipyrine, 4-((p-phenylphenacylidene)amino)-
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Overview
Description
Antipyrine, 4-((p-phenylphenacylidene)amino)- is a derivative of antipyrine, a compound that contains a pyrazolone moiety. This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. It has been widely used in various scientific research applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrine, 4-((p-phenylphenacylidene)amino)- typically involves the condensation of 4-aminoantipyrine with p-phenylphenacylidene. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Antipyrine, 4-((p-phenylphenacylidene)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include quinoneimine derivatives, substituted amines, and various Schiff bases .
Scientific Research Applications
Antipyrine, 4-((p-phenylphenacylidene)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Employed in biochemical assays to detect phenolic compounds and as a probe for enzyme activity.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Antipyrine, 4-((p-phenylphenacylidene)amino)- involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A derivative of antipyrine with similar analgesic and antipyretic properties.
Phenazone: Another antipyrine derivative used as an analgesic and antipyretic.
Aminopyrine: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Antipyrine, 4-((p-phenylphenacylidene)amino)- is unique due to its specific chemical structure, which allows it to form stable Schiff bases and coordinate with transition metals. This unique reactivity makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
24377-63-7 |
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Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[2-oxo-2-(4-phenylphenyl)ethyl]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H23N3O2/c1-18-24(25(30)28(27(18)2)22-11-7-4-8-12-22)26-17-23(29)21-15-13-20(14-16-21)19-9-5-3-6-10-19/h3-16,26H,17H2,1-2H3 |
InChI Key |
QISFIVUBOSXDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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